molecular formula C14H10O4Pb B12706254 Lead dibenzoate CAS No. 873-54-1

Lead dibenzoate

Katalognummer: B12706254
CAS-Nummer: 873-54-1
Molekulargewicht: 449 g/mol
InChI-Schlüssel: HEYYNPBHZQPMJJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lead dibenzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a derivative of benzoic acid where two benzoate ions are coordinated to a lead ion. This compound is known for its unique properties and applications in various fields, including chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lead dibenzoate can be synthesized through the reaction of lead(II) acetate with benzoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding benzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}_7\text{H}_6\text{O}_2 \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor where lead(II) acetate and benzoic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Lead dibenzoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lead(IV) compounds.

    Reduction: It can be reduced to lead(0) or lead(II) compounds.

    Substitution: The benzoate ions in this compound can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.

    Substitution: Ligands such as chloride or nitrate ions can be introduced to replace the benzoate ions.

Major Products Formed:

    Oxidation: Lead(IV) oxide or other lead(IV) compounds.

    Reduction: Metallic lead or lead(II) compounds.

    Substitution: Lead chloride, lead nitrate, etc.

Wissenschaftliche Forschungsanwendungen

Lead dibenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.

    Industry: It is used in the production of certain types of plastics and as a stabilizer in the manufacturing of polymers.

Wirkmechanismus

The mechanism by which lead dibenzoate exerts its effects involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes. The benzoate ions may also play a role in the compound’s overall reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

    Lead(II) acetate: Another lead compound with acetate ions instead of benzoate ions.

    Lead(II) chloride: Contains chloride ions instead of benzoate ions.

    Lead(II) nitrate: Contains nitrate ions instead of benzoate ions.

Comparison: Lead dibenzoate is unique due to the presence of benzoate ions, which impart different chemical properties compared to other lead compounds. For example, this compound may have different solubility and reactivity profiles compared to lead(II) acetate or lead(II) chloride. The aromatic nature of the benzoate ions also influences the compound’s interactions with other molecules, making it distinct from other lead compounds.

Eigenschaften

CAS-Nummer

873-54-1

Molekularformel

C14H10O4Pb

Molekulargewicht

449 g/mol

IUPAC-Name

lead(2+);dibenzoate

InChI

InChI=1S/2C7H6O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2

InChI-Schlüssel

HEYYNPBHZQPMJJ-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pb+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.